

Lauramide MEA as a non-ionic surfactant mechanism of action

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)dodecanamide

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An In-depth Technical Guide to the Mechanism of Action of Lauramide MEA as a Non-ionic Surfactant

Introduction

Lauramide MEA (Monoethanolamide), with the IUPAC name **N-(2-hydroxyethyl)dodecanamide**, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries.^{[1][2]} It is synthesized from lauric acid, a fatty acid commonly derived from coconut oil, and monoethanolamine (MEA).^{[1][2]} As a multifunctional ingredient, Lauramide MEA serves as a foam booster, viscosity enhancer, emulsifier, and stabilizing agent.^{[1][3]} Its prevalence in formulations such as shampoos, facial cleansers, and topical drug delivery systems is due to its mildness, effectiveness in complex formulations, and ability to improve product texture and performance.^{[1][3]}

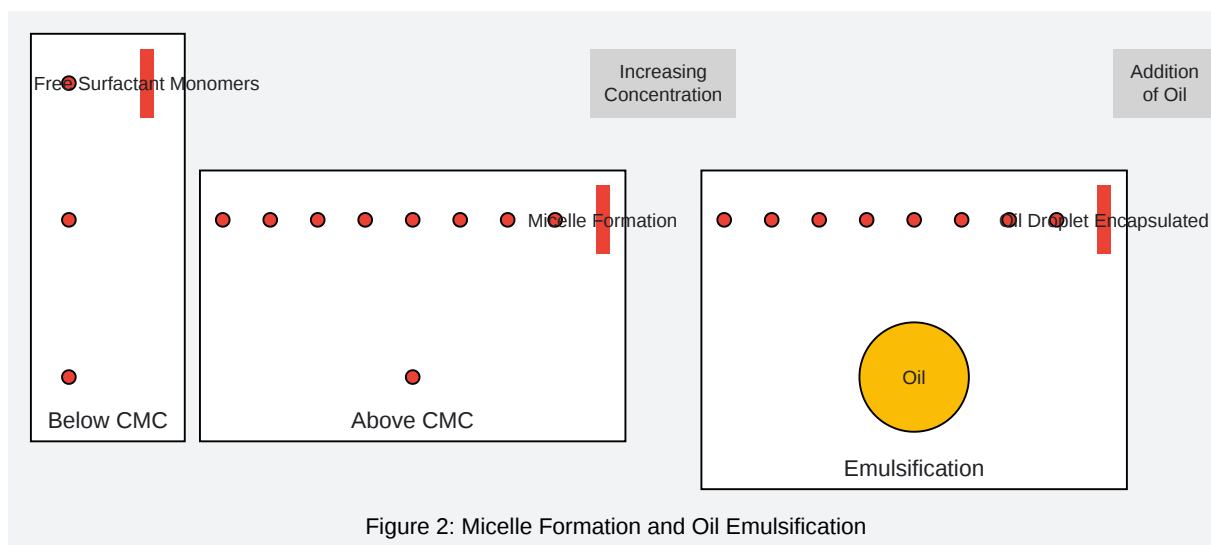
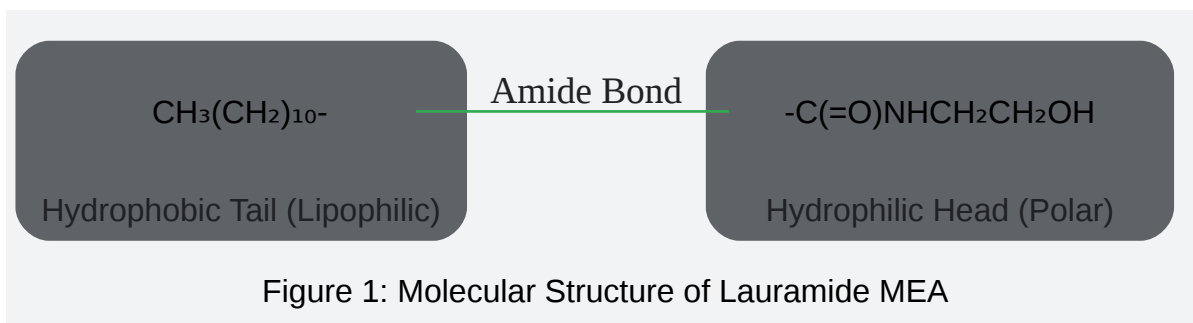
This technical guide provides a detailed examination of the core mechanisms of action of Lauramide MEA, focusing on its physicochemical properties, molecular interactions, and functional roles in liquid formulations. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile excipient.

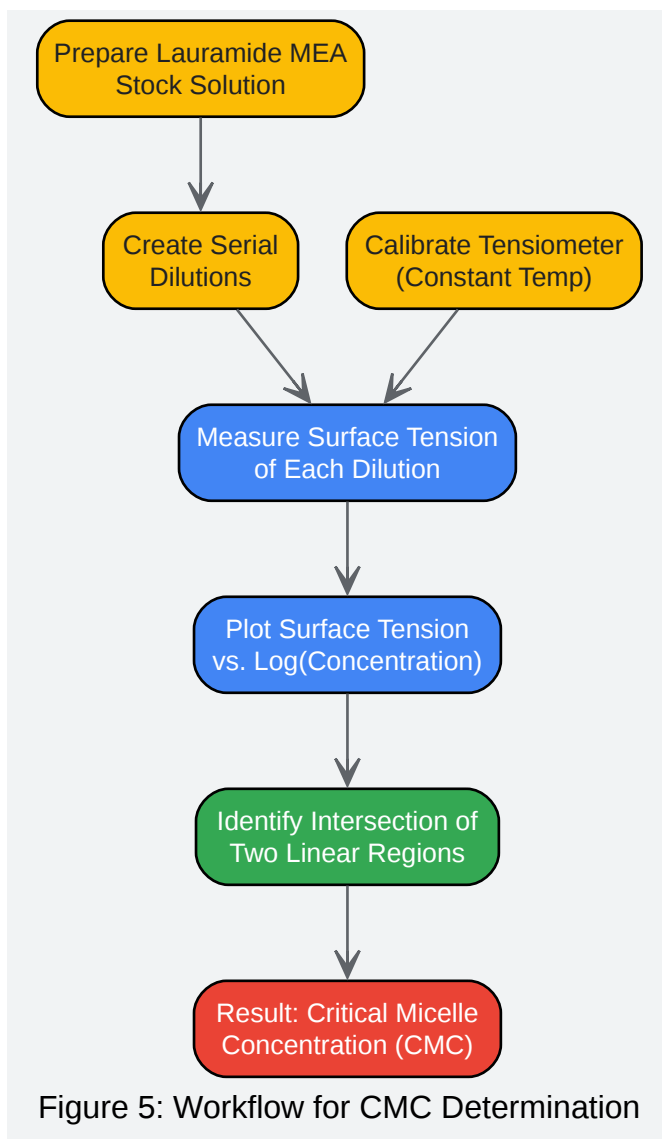
Molecular Structure and Synthesis

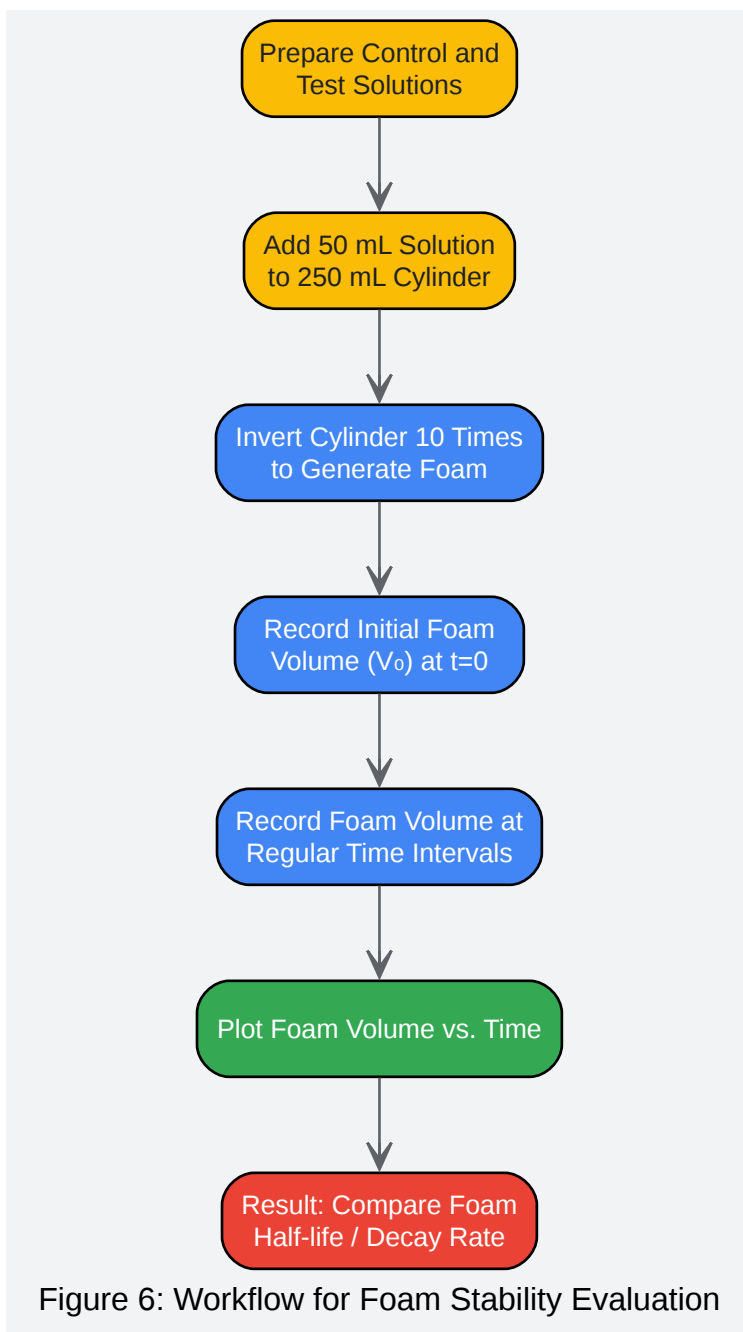
The efficacy of Lauramide MEA as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of a long, 12-carbon hydrophobic tail derived from lauric acid and a polar, hydrophilic head group containing amide and hydroxyl functionalities from the

monoethanolamine moiety.[1] This dual nature allows it to adsorb at interfaces, such as oil-water and air-water, thereby reducing interfacial tension.[1]

The synthesis is typically a condensation reaction between lauric acid and monoethanolamine, often in the presence of a catalyst, which forms the amide bond and releases a molecule of water.[2]







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